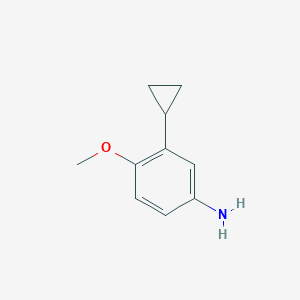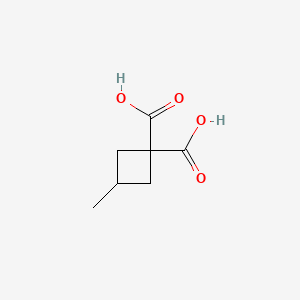![molecular formula C11H22Cl2N2O B15297542 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1,9-Diazaspiro[55]undecan-1-yl}ethan-1-one dihydrochloride is a chemical compound with a unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride typically involves the following steps:
Formation of the spirocyclic core: The spirocyclic structure is formed through a cyclization reaction involving appropriate precursors.
Introduction of the ethanone group: The ethanone group is introduced via an acylation reaction.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms or the ethanone group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride can be compared with other similar compounds, such as:
1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one: Similar spirocyclic structure but different substitution pattern.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom in the spirocyclic ring.
1,4-Diazaspiro[5.5]undecan-3-one: Different position of the carbonyl group in the spirocyclic ring.
The uniqueness of 1-{1,9-Diazaspiro[5
Eigenschaften
Molekularformel |
C11H22Cl2N2O |
|---|---|
Molekulargewicht |
269.21 g/mol |
IUPAC-Name |
1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C11H20N2O.2ClH/c1-10(14)13-9-3-2-4-11(13)5-7-12-8-6-11;;/h12H,2-9H2,1H3;2*1H |
InChI-Schlüssel |
QLIARDZNTOCYAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCCC12CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B15297492.png)

![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B15297512.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)

![Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B15297523.png)

![{5-Propyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15297531.png)


